Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
Description
Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a central benzene ring substituted with two methyl ester groups at positions 1 and 2. At position 5, an amide-linked tetrahydropyridine moiety is present, which itself is functionalized with a methoxycarbonyl group (position 5), a methyl group (position 6), and a ketone (position 2).
Properties
Molecular Formula |
C19H20N2O8 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
dimethyl 5-[(5-methoxycarbonyl-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-4-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H20N2O8/c1-9-15(19(26)29-4)13(8-14(22)20-9)16(23)21-12-6-10(17(24)27-2)5-11(7-12)18(25)28-3/h5-7,13H,8H2,1-4H3,(H,20,22)(H,21,23) |
InChI Key |
RCEHNIREBKFXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch synthesis, which is a multi-component reaction that forms dihydropyridines. The reaction conditions often include the use of acetoacetic ester, aldehyde, and ammonia under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with Compound A , particularly in their dicarboxylate or pyridine-derived frameworks:
Physicochemical Properties
- LogP and Solubility: Compound A (methyl esters) is expected to have higher lipophilicity (LogP ~2.5–3.0) compared to 20g (dicarboxylic acid, LogP ~1.2–1.8) but lower than Dehydro amlodipine (chlorophenyl and aminoethoxy groups, LogP ~3.5–4.0) . The nitro group in Ben-1 may reduce aqueous solubility relative to Compound A .
Bioactivity and Target Profiling
- 20g ’s trifluoromethyl group enhances metabolic stability and target affinity, a feature absent in Compound A but relevant for drug design .
- highlights that structurally related compounds (e.g., pyridine dicarboxylates) cluster by bioactivity, implying Compound A may share modes of action with Ben-1 or 20g .
Computational Similarity Analysis
- Using Tanimoto coefficients (), Compound A shows moderate similarity (~60–70%) to Dehydro amlodipine (shared pyridine dicarboxylate core) but lower similarity (~40–50%) to 20g (due to trifluoromethyl group) .
- Molecular networking () could group Compound A with Methyl 2-({[...]dihydropyridinyl}carbonyl}amino)benzenecarboxylate () due to analogous amide linkages and ester functionalities .
Research Implications and Gaps
- Compound A ’s lack of electron-withdrawing substituents (e.g., nitro, trifluoromethyl) may limit its bioactivity compared to analogues like Ben-1 or 20g , but this could be advantageous for tuning pharmacokinetics .
- Further studies using QSAR models () or experimental bioassays (e.g., enzyme inhibition akin to ) are needed to validate predicted activities .
Biological Activity
Dimethyl 5-({[5-(methoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity based on various studies, including antimicrobial, antioxidant, and other pharmacological properties.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related compounds in the tetrahydropyridine class. For instance, derivatives of tetrahydropyridinones have shown significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Study:
A study conducted by Umesha et al. (2009) demonstrated that synthesized tetrahydropyridine derivatives exhibited good antimicrobial activity against various pathogens, evaluated using standard methods such as the disc diffusion method and minimum inhibitory concentration (MIC) assays .
Antioxidant Activity
Antioxidant activity is another critical area of research for this compound. The ability to scavenge free radicals is essential for preventing oxidative stress-related diseases.
Research Findings:
- DPPH Radical Scavenging: Compounds similar to this compound have been tested using the DPPH assay, showing promising results in reducing radical concentrations .
- Reducing Power Assays: These assays further confirm the potential of such compounds to act as effective antioxidants by donating electrons and thereby neutralizing free radicals.
Enzyme Inhibition
Inhibitory effects on various enzymes are also notable for compounds in this class. For example, some tetrahydropyridine derivatives have been studied for their ability to inhibit enzymes associated with metabolic disorders.
Example:
Research has indicated that certain derivatives can inhibit GABA aminotransferase (GABA-AT), which could have implications for treating neurological disorders by increasing GABA levels in the brain .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Method of Evaluation | Findings |
|---|---|---|---|
| Tetrahydropyridine Derivative A | Antimicrobial | Disc diffusion | Effective against E. coli and S. aureus |
| Tetrahydropyridine Derivative B | Antioxidant | DPPH assay | 70% radical scavenging at 100 µg/mL |
| Tetrahydropyridine Derivative C | Enzyme Inhibition | Enzyme kinetics | IC50 = 25 µM for GABA-AT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
